3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
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Overview
Description
3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate can be achieved through various synthetic pathways. One common method involves the condensation of substituted arylaldehyde, 2-amino-6-halo/4-methyl-benzo[d]thiazole, and 2-naphthol or 6-hydroxy quinoline in the presence of sodium chloride in water using microwave irradiation . Other synthetic routes include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and one-pot multicomponent reactions .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are favored for their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis . Molecular docking studies have also revealed interactions with various protein targets, providing insights into their mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Another heterocyclic compound with structural similarities and significant biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methoxyethyl group and the 4-methylbenzenesulfonate moiety enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(2-methoxyethyl)-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS.C7H8O3S/c1-13-7-6-12-8-4-2-3-5-9(8)14-10(12)11;1-6-2-4-7(5-3-6)11(8,9)10/h2-5,11H,6-7H2,1H3;2-5H,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMLDLVAFAHUDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.COCCN1C2=CC=CC=C2SC1=N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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